TRPA1 Antagonist Activity: Enhanced Potency of 3,5-Dichloro vs. Unsubstituted Phenyl Isothiocyanate
In a direct biological comparison, 3,5-dichlorophenyl isothiocyanate demonstrates a ~5-fold improvement in antagonist potency at the rat TRPA1 ion channel compared to unsubstituted phenyl isothiocyanate. This difference is critical for studies on pain and neurogenic inflammation where selective channel modulation is required [1]. While allyl isothiocyanate is the prototypical agonist for this target, 3,5-dichlorophenyl isothiocyanate serves as a valuable antagonist tool compound [2].
| Evidence Dimension | TRPA1 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5,500 nM (5.5 μM) |
| Comparator Or Baseline | Phenyl isothiocyanate: IC50 = 27,500 nM (27.5 μM) [2] |
| Quantified Difference | 5-fold lower IC50 (higher potency) |
| Conditions | Rat TRPA1 expressed in HEK293 cells; inhibition of allyl isothiocyanate-induced intracellular calcium increase |
Why This Matters
Procurement of the 3,5-dichloro derivative is essential for achieving meaningful channel blockade at lower concentrations, reducing potential off-target effects associated with higher doses of less potent analogs.
- [1] BindingDB. (n.d.). BDBM50410498: 3,5-Dichlorophenyl isothiocyanate. IC50: 5.50E+3 nM at rat TRPA1. ChEMBL195624. View Source
- [2] BindingDB. (n.d.). Phenyl isothiocyanate (BDBM50140154). IC50: 2.75E+4 nM at rat TRPA1. View Source
